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Compound of Interest

Compound Name: Destruxin A

Cat. No.: B190972 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genomic features of fungi known to

produce Destruxin A (DTX), a cyclic hexadepsipeptide with significant insecticidal and

pharmacological properties. By presenting supporting experimental data, detailed

methodologies, and visual representations of key biological pathways, this document aims to

facilitate further research and development in the fields of biocontrol and drug discovery.

Comparative Genomic Overview
Destruxin A and its analogues are primarily produced by various species of the

entomopathogenic fungal genus Metarhizium. Comparative genomic studies have revealed key

insights into the genetic basis of DTX production and its evolutionary context. The ability of a

Metarhizium species to produce destruxins is strongly correlated with the presence of a specific

gene cluster.[1][2][3]

Below is a summary of the genomic features of several Metarhizium species, including both

DTX producers and non-producers. This data highlights the genomic diversity within the genus.

Table 1: Genomic Features of Selected Metarhizium Species
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Species Strain
Genome Size
(Mb)

Number of
Protein-
Coding Genes

Reference

Metarhizium

robertsii
ARSEF 23 39.0 - 41.7 10,582 - 11,689 [4][5]

Metarhizium

anisopliae
Ma69 38.0 11,415 [5][6]

Metarhizium

acridum
CQMa 102 37.9 9,849 [5][7][8]

Metarhizium

brunneum
V275 42.9 11,763 [9]

Metarhizium

guizhouense
- ~42 ~11,500 [4]

Metarhizium

majus
- ~42 ~11,500 [4]

Metarhizium

album
- - - [3]

Metarhizium

pingshaense
- - - [3]

The Destruxin Biosynthesis Gene Cluster
The production of destruxins is governed by a dedicated biosynthetic gene cluster. In

Metarhizium robertsii, this cluster has been well-characterized and serves as a model for

understanding DTX synthesis.[1][2][3] The core of this cluster is the dtxS1 gene, which

encodes a nonribosomal peptide synthetase (NRPS).[1][2][10] The presence of dtxS1 is the

primary determinant for a species' ability to produce DTXs.[1][2][3]

Table 2: The Destruxin Biosynthesis Gene Cluster in Metarhizium robertsii
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Gene Size (bp) Encoded Protein Function

dtxS1 23,792
Nonribosomal Peptide

Synthetase (NRPS)

Core enzyme

responsible for the

assembly of the

destruxin peptide

backbone.[10]

dtxS2 -
Cytochrome P450

monooxygenase

Modifies the DTX

backbone to produce

different destruxin

analogues.[1][2]

dtxS3 - Aldo-keto reductase

Involved in the

synthesis of the α-

hydroxy acid

precursor.[1][2]

dtxS4 -
Aspartic acid

decarboxylase

Provides a precursor

for the β-alanine

residue in the

destruxin structure.[1]

[2]

The evolution of this gene cluster is of significant interest. Phylogenetic analyses suggest that

the DTX biosynthesis genes in Metarhizium may have been acquired through horizontal gene

transfer from a plant pathogenic fungus.[3] This is supported by the fact that destruxin B has

been identified as a phytotoxin in some plant pathogenic fungi.[11][12] The host range of

Metarhizium species appears to be linked to the presence or absence of this cluster, with DTX-

producing species generally having a broader host range.[1][2][3]

The DtxS1 Nonribosomal Peptide Synthetase
The DtxS1 enzyme is a large, modular protein that acts as an assembly line for the synthesis of

the destruxin peptide. It is composed of six modules, each responsible for the incorporation of

a specific amino or hydroxy acid into the growing peptide chain.[10]

Each module contains a set of core domains:
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Adenylation (A) domain: Selects and activates the specific substrate (amino or hydroxy acid).

Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated

substrate.

Condensation (C) domain: Catalyzes the formation of the peptide bond between the

substrates on adjacent modules.

The final two modules of DtxS1 in M. robertsii also contain an N-methyltransferase (MT)

domain, which is responsible for the N-methylation of two of the amino acid residues in the

destruxin structure.[10] The specificity of the A domains within DtxS1 determines the type of

destruxin produced. For example, the A3 domain in M. robertsii can select either isoleucine or

valine, leading to the production of different destruxin B analogs.[1]

Experimental Protocols
This section outlines the key experimental methodologies employed in the comparative

genomic analysis of destruxin-producing fungi.

Fungal Genome Sequencing and Annotation
Objective: To obtain the complete genome sequence of a fungal strain and identify its gene

content.

Protocol:

DNA Extraction: High-molecular-weight genomic DNA is extracted from fungal mycelia using

a suitable kit or a standard phenol-chloroform extraction method.

Library Preparation and Sequencing: DNA is fragmented, and sequencing libraries are

prepared according to the manufacturer's protocols for a high-throughput sequencing

platform (e.g., Illumina or PacBio).

Genome Assembly: The raw sequencing reads are quality-filtered and assembled de novo

using assemblers such as SPAdes or Canu.

Gene Prediction and Annotation:
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Repeat Masking: Repetitive elements in the genome are identified and masked using tools

like RepeatMasker.

Gene Prediction: Protein-coding genes are predicted using a combination of ab initio gene

predictors (e.g., AUGUSTUS, GeneMark-ES), homology-based methods (e.g., BLASTx

against a protein database), and transcript evidence (if RNA-seq data is available).

Functional Annotation: Predicted genes are functionally annotated by comparing their

protein sequences to databases such as NCBI's non-redundant (nr) protein database,

Gene Ontology (GO), and KEGG.

Phylogenetic Analysis of Gene Clusters
Objective: To infer the evolutionary relationships of the destruxin biosynthesis gene cluster and

its constituent genes.

Protocol:

Sequence Retrieval: Homologous sequences of the genes in the destruxin cluster are

identified from the genomes of other fungi using BLAST searches.

Multiple Sequence Alignment: The retrieved protein or nucleotide sequences are aligned

using algorithms like ClustalW or MAFFT.

Phylogenetic Tree Construction: A phylogenetic tree is constructed from the multiple

sequence alignment using methods such as Maximum Likelihood (e.g., RAxML, PhyML) or

Bayesian inference (e.g., MrBayes).

Tree Visualization and Interpretation: The resulting phylogenetic tree is visualized using

software like FigTree or iTOL to interpret the evolutionary relationships.

Functional Characterization by Gene Knockout
Objective: To experimentally verify the function of genes within the destruxin biosynthesis

cluster.

Protocol:
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Construction of Gene Deletion Cassette: A gene deletion cassette is constructed containing

a selectable marker (e.g., a gene conferring resistance to an antibiotic or herbicide) flanked

by sequences homologous to the regions upstream and downstream of the target gene.

Fungal Transformation: The gene deletion cassette is introduced into the fungal cells using a

transformation method such as Agrobacterium tumefaciens-mediated transformation (ATMT)

or protoplast transformation.

Selection of Transformants: Transformed fungal cells are selected on a medium containing

the appropriate selective agent.

Verification of Gene Knockout: Successful gene knockout is confirmed by PCR, Southern

blotting, or qPCR to demonstrate the absence of the target gene and the correct integration

of the deletion cassette.

Phenotypic Analysis: The knockout mutants are then analyzed for their ability to produce

destruxins using techniques like High-Performance Liquid Chromatography (HPLC) or Mass

Spectrometry (MS).

Visualizations
The following diagrams illustrate key pathways and workflows relevant to the comparative

genomics of destruxin-producing fungi.
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Caption: The biosynthetic pathway of destruxins in Metarhizium robertsii.
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Caption: A typical workflow for a comparative genomics study of destruxin-producing fungi.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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